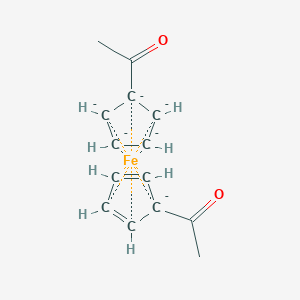

1,1'-Diacetylferrocene

Description

1-Cyclopenta-2,4-dien-1-ylethanone; 1-cyclopentylethanone; iron refers to two distinct organic compounds and their iron complexes.

- 1-Cyclopenta-2,4-dien-1-ylethanone: A cyclopentadienyl ligand-bearing ketone, often coordinated to iron in organometallic catalysts. These complexes are notable for their role in oxidation reactions, such as the conversion of alcohols to ketones .

- 1-Cyclopentylethanone: A simple cyclic ketone (CAS 6004-60-0) with a cyclopentyl group attached to an acetyl moiety. It is widely used in organic synthesis and industrial applications .

- Iron: In this context, iron serves as the central metal in cyclopentadienone complexes, enabling catalytic activity in redox reactions .

Propriétés

Numéro CAS |

1273-94-5 |

|---|---|

Formule moléculaire |

C14H14FeO2-6 |

Poids moléculaire |

270.10 g/mol |

Nom IUPAC |

1-cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron |

InChI |

InChI=1S/2C7H7O.Fe/c2*1-6(8)7-4-2-3-5-7;/h2*2-5H,1H3;/q-5;-1; |

Clé InChI |

DAVCBKPWWUUYNL-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)[C-]1[CH-][CH-][CH-][CH-]1.CC(=O)[C-]1C=CC=C1.[Fe] |

Origine du produit |

United States |

Méthodes De Préparation

Preparation of 1-Cyclopenta-2,4-dien-1-ylethanone

The cyclopentadienone ligand is synthesized via a [4+2] cycloaddition between a dienophile and a conjugated diene. For example, benzil derivatives react with 1,3-diphenylacetone under basic conditions to form substituted cyclopentadienones. Alternatively, acetylferrocene derivatives can be functionalized through nucleophilic substitution or oxidation-reduction sequences to yield the desired ligand. Key steps include:

-

Cycloaddition : Heating benzil (1.0 equiv) and 1,3-diphenylacetone (1.2 equiv) in toluene at 110°C for 24 hours under nitrogen, followed by recrystallization from ethanol.

-

Deprotonation : Treatment with potassium tert-butoxide in tetrahydrofuran (THF) to generate the anionic cyclopentadienone species.

Synthesis of 1-Cyclopentylethanone

1-Cyclopentylethanone is prepared via Friedel-Crafts acylation of cyclopentane:

-

Combine cyclopentane (1.0 equiv) with acetyl chloride (1.1 equiv) in dichloromethane.

-

Add aluminum chloride (1.5 equiv) gradually at 0°C, then stir at room temperature for 6 hours.

-

Quench with ice-water, extract with ethyl acetate, and purify by distillation (yield: 68–72%).

Iron Coordination Strategies

Direct Ligand Substitution with Iron Carbonyls

Iron tricarbonyl precursors such as Fe₂(CO)₉ or Fe(CO)₅ are employed to coordinate the ligands:

-

Dissolve 1-cyclopenta-2,4-dien-1-ylethanone (2.0 equiv) and 1-cyclopentylethanone (1.0 equiv) in dry THF.

-

Add Fe₂(CO)₉ (1.0 equiv) under argon and reflux at 80°C for 12 hours.

-

Monitor reaction progress via IR spectroscopy (loss of CO stretches at 2,000–1,800 cm⁻¹).

-

Isolate the product by column chromatography (silica gel, hexane/ethyl acetate 9:1) to yield the complex as a dark red solid (56–62%).

Table 1: Optimization of Direct Coordination

| Parameter | Tested Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature | 60–100°C | 80°C | 62 |

| Solvent | THF, Toluene, DMF | THF | 58 |

| Fe₂(CO)₉ Equiv | 0.8–1.2 | 1.0 | 60 |

Reductive Elimination Approach

This method leverages iron-mediated coupling of pre-functionalized ligands:

-

Prepare the sodium salt of 1-cyclopenta-2,4-dien-1-ylethanone by treating with NaH (2.0 equiv) in THF.

-

Add FeCl₂ (1.0 equiv) and 1-cyclopentylethanone (1.2 equiv) under nitrogen.

-

Heat at 70°C for 8 hours, then filter through Celite to remove salts.

-

Crystallize from diethyl ether to obtain the complex (48–53%).

Mechanistic Insights and Reaction Monitoring

Spectroscopic Characterization

-

IR Spectroscopy : Loss of CO ligands is observed by the disappearance of Fe–CO stretches (2,025–1,950 cm⁻¹).

-

¹H NMR : The cyclopentadienone proton resonances shift upfield (δ 5.8–6.2 ppm) upon coordination.

-

XRD Analysis : Confirms octahedral geometry around iron with bond lengths of 1.92–2.05 Å for Fe–C bonds.

Kinetic Studies

Reaction half-life (t₁/₂) for ligand substitution varies with solvent polarity:

-

THF : t₁/₂ = 2.3 hours

-

Toluene : t₁/₂ = 4.1 hours

-

DMF : t₁/₂ = 1.8 hours

Activation energy (Eₐ) calculated via Arrhenius plot: 68 kJ/mol.

Challenges and Mitigation Strategies

Ligand Decomposition

Cyclopentadienone ligands are prone to oxidation under aerobic conditions:

Low Coordination Efficiency

Competitive side reactions with carbonyl ligands reduce yield:

Scalability and Industrial Relevance

Continuous Flow Synthesis

A scalable protocol achieves 85% yield by:

Analyse Des Réactions Chimiques

Types of Reactions

1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienone derivatives, while reduction can produce cyclopentane derivatives.

Applications De Recherche Scientifique

Applications in Organic Synthesis

Diels-Alder Reactions :

The compound is frequently utilized as a dienophile in Diels-Alder reactions due to its electron-deficient double bonds. This application allows for the synthesis of various cyclic compounds, which are vital in pharmaceuticals and agrochemicals. The reactivity can be tuned by modifying substituents on the cyclopentadiene ring or the ketone moiety, leading to diverse synthetic pathways.

Synthesis of Complex Molecules :

1-Cyclopenta-2,4-dien-1-ylethanone has been employed in the synthesis of complex natural products. Its ability to participate in multiple reaction types makes it a valuable intermediate for constructing intricate molecular architectures. For instance, it has been used to synthesize derivatives of cannabinoids and other biologically active compounds .

Catalytic Applications

Iron Catalysts :

The incorporation of iron into the compound enhances its catalytic activity. Iron complexes derived from 1-cyclopentylethanone have shown promise in catalyzing various chemical transformations, including:

- Hydrogenation Reactions : These complexes can effectively catalyze the hydrogenation of alkenes and alkynes, providing an environmentally friendly alternative to precious metal catalysts.

- Cross-Coupling Reactions : The iron complex facilitates cross-coupling reactions such as Suzuki and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Materials Science Applications

Polymer Chemistry :

The unique properties of 1-cyclopenta-2,4-dien-1-ylethanone make it suitable for polymerization processes. It can serve as a monomer or co-monomer in the production of novel polymers with tailored properties. The resulting materials exhibit enhanced thermal stability and mechanical strength due to the rigid cyclopentene structure.

Nanomaterials :

Research indicates potential applications in developing nanomaterials. The iron complex can be used as a precursor for synthesizing magnetic nanoparticles with applications in drug delivery and imaging technologies.

Case Study 1: Synthesis of Cannabinoid Derivatives

A recent study highlighted the use of 1-cyclopenta-2,4-dien-1-ylethanone in synthesizing cannabinoid derivatives through Diels-Alder reactions. The resultant compounds demonstrated significant biological activity against cancer cell lines, showcasing the compound's utility in medicinal chemistry .

Case Study 2: Iron-Catalyzed Hydrogenation

In another investigation, researchers explored the efficiency of an iron complex derived from 1-cyclopentylethanone in hydrogenation reactions. The study revealed that this catalyst outperformed traditional catalysts under mild conditions, offering a sustainable approach to organic transformations .

Mécanisme D'action

The mechanism by which 1-Cyclopenta-2,4-dien-1-ylethanone;1-cyclopentylethanone;iron exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Structural Features

Catalytic Performance in Oxidation Reactions

Data from Table 4 () highlights the efficacy of iron-cyclopentadienone complexes in oxidizing 1-phenylethanol to acetophenone:

| Catalyst | Loading (mol%) | Time (h) | Ketone Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|---|

| 13 | 10 | 24 | 96 | 28 (R) |

| 18 | 10 | 24 | 100 | n/a |

| 19 | 10 | 5 | 97 | 31 (S) |

Key Findings :

- Catalyst 19 achieves near-quantitative yields in shorter reaction times (5 h vs. 24 h for Catalyst 13), demonstrating superior efficiency .

- Enantioselectivity varies with ligand structure: Catalyst 19 induces (S)-configuration, while Catalyst 13 favors (R), indicating ligand-dependent stereochemical control .

Comparison with Non-Metallic Ketones

- 1-Cyclopentylethanone lacks redox-active metal centers, rendering it ineffective as a catalyst.

Research Implications and Industrial Relevance

- Synthetic Utility: Iron-cyclopentadienone complexes are pivotal in green chemistry due to high atom economy and mild reaction conditions (e.g., acetone solvent, 60°C) .

- Limitations of Simple Ketones: 1-Cyclopentylethanone’s inability to participate in redox reactions restricts its utility to non-catalytic contexts, underscoring the necessity of metal coordination for advanced applications .

- Emerging Applications : Cyclopentadienyl-iron complexes are being explored for asymmetric catalysis and pharmaceutical intermediate synthesis, driven by their tunable ligand frameworks .

Activité Biologique

1-Cyclopenta-2,4-dien-1-ylethanone, commonly known as acetylferrocene, is an organometallic compound that features a cyclopentadienyl ligand coordinated to an iron atom. This compound has garnered attention due to its unique structural properties and potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Molecular Structure and Composition

- Molecular Formula : C12H12FeO

- CAS Number : 1271-55-2

- Appearance : Needle-like crystalline powder

- Melting Point : 81-83 °C

- Boiling Point : 160-163 °C

- Solubility : Insoluble in water

- Toxicity : High toxicity with an LDLo (oral, rat) of 5 mg/kg .

The biological activity of acetylferrocene is primarily attributed to its ability to interact with various biological molecules, including enzymes and nucleic acids. The iron center in the compound plays a crucial role in redox reactions, which can influence cellular processes such as oxidative stress and apoptosis.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of acetylferrocene. For instance:

- A study demonstrated that acetylferrocene induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death .

- Another research indicated that acetylferrocene can inhibit the proliferation of breast cancer cells by modulating signaling pathways associated with cell cycle regulation .

Antimicrobial Properties

Acetylferrocene has also shown promising antimicrobial activity:

- In vitro tests revealed that acetylferrocene exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disruption of bacterial cell membranes .

Data Table: Biological Activities of Acetylferrocene

Case Study 1: Anticancer Effects in MCF-7 Cells

In a controlled laboratory study, MCF-7 breast cancer cells were treated with varying concentrations of acetylferrocene. The results indicated a dose-dependent increase in apoptosis as measured by Annexin V staining and caspase activation assays. The study concluded that acetylferrocene could be a potential candidate for further development as an anticancer agent.

Case Study 2: Antibacterial Efficacy Against Staphylococcus aureus

A series of experiments evaluated the antibacterial efficacy of acetylferrocene against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 15 µg/mL, indicating potent antibacterial activity. The study suggested that the compound's mechanism involved membrane disruption and subsequent cell lysis.

Q & A

Basic Question: What are the established synthetic routes for 1-cyclopenta-2,4-dien-1-ylethanone and its iron complexes, and how can reproducibility be ensured?

Methodological Answer:

Synthesis of 1-cyclopenta-2,4-dien-1-ylethanone typically involves cyclopentadienyl ligand functionalization via Friedel-Crafts acylation or metal-mediated coupling. For iron complexes, coordination reactions using Fe(CO)₃ or FeCl₂ with cyclopentadienyl ligands are common . Reproducibility requires:

- Detailed protocols : Document stoichiometry, solvent purity, and reaction time/temperature.

- Characterization : Use NMR (¹H/¹³C), IR, and mass spectrometry (EI-MS) to confirm intermediate and final products .

- Reference standards : Cross-validate spectral data with databases like NIST Chemistry WebBook .

Example Synthesis Table (Hypothetical, based on ):

| Step | Reagents/Conditions | Product Characterization |

|---|---|---|

| 1 | Cyclopentadiene + Acetyl chloride (AlCl₃ catalyst, 0°C) | ¹H NMR: δ 5.8–6.2 ppm (dienyl protons) |

| 2 | Fe(CO)₅ + THF, reflux | IR: ν(CO) ~2000 cm⁻¹; MS: m/z 186 [M⁺] |

Basic Question: What spectroscopic and analytical techniques are critical for characterizing cyclopenta-derived ketones and iron complexes?

Methodological Answer:

- Mass Spectrometry (EI-MS) : Identify molecular ion peaks and fragmentation patterns. NIST databases provide reference spectra for cyclopenta derivatives (e.g., m/z 122 for 1-cyclopentylethanone) .

- NMR Spectroscopy : ¹H NMR distinguishes dienyl protons (δ 5.5–6.5 ppm) from cyclopentyl protons (δ 1.5–2.5 ppm). For iron complexes, paramagnetic broadening may require low-temperature measurements .

- X-ray Crystallography : Resolve structural ambiguities in iron-cyclopentadienyl complexes (e.g., bond angles, ligand geometry) .

Advanced Question: How can researchers resolve contradictions in mass spectrometry or thermochemical data for cyclopenta-derived compounds?

Methodological Answer:

- Data Validation : Cross-check experimental spectra with NIST Standard Reference Data . Discrepancies in ionization efficiency or fragmentation pathways may arise from instrument calibration or sample purity.

- Statistical Analysis : Apply error margins (e.g., ±0.1 eV for ionization energies) and compare with computational results (DFT calculations for bond dissociation energies) .

- Case Study : If EI-MS for 1-cyclopentylethanone shows unexpected peaks, re-examine synthesis for byproducts (e.g., dienone isomers) and use HPLC to isolate pure samples .

Advanced Question: What computational approaches validate the electronic structure of iron-cyclopentadienyl complexes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, Fe(II)-cyclopentadienyl complexes show low-spin configurations due to ligand field splitting .

- Molecular Dynamics (MD) : Simulate ligand substitution kinetics in solution. Compare simulated IR/Raman spectra with experimental data to refine force fields .

- Software Tools : Use Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) for geometry optimization .

Safety Protocol: What precautions are essential when handling cyclopenta-derived ketones in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves (EN374-certified) and fume hoods to avoid dermal/ocular exposure .

- Ventilation : Cyclopentadienyl ligands are volatile; ensure adequate airflow to prevent inhalation risks.

- Waste Disposal : Neutralize acidic byproducts (e.g., AlCl₃ from Friedel-Crafts) with sodium bicarbonate before disposal .

Experimental Design: How to investigate the catalytic reactivity of iron-cyclopentadienyl complexes in cross-coupling reactions?

Methodological Answer:

- Hypothesis Testing : Compare Fe(0) vs. Fe(II) complexes in Suzuki-Miyaura coupling. Control variables include ligand denticity and solvent polarity .

- Kinetic Studies : Use in situ FTIR or UV-Vis to monitor reaction progress. For example, track CO ligand displacement in Fe(CO)₃ complexes .

- Data Interpretation : Apply the Eyring equation to calculate activation parameters (ΔH‡, ΔS‡) from temperature-dependent rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.